Cas no 115016-95-0 ((S)-2-Hydroxy-4-phenylbutyric Acid)

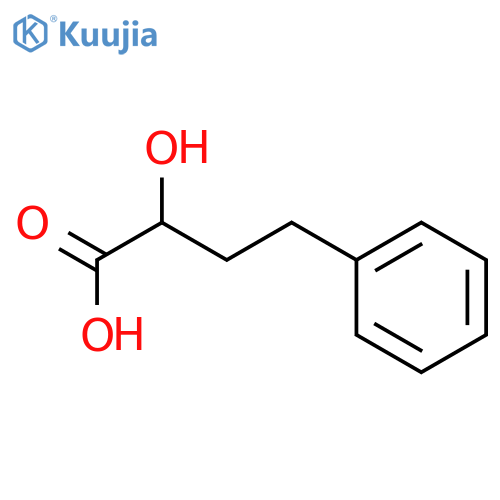

115016-95-0 structure

商品名:(S)-2-Hydroxy-4-phenylbutyric Acid

CAS番号:115016-95-0

MF:C10H12O3

メガワット:180.200483322144

MDL:MFCD06656492

CID:63129

PubChem ID:125307945

(S)-2-Hydroxy-4-phenylbutyric Acid 化学的及び物理的性質

名前と識別子

-

- (S)-2-Hydroxy-4-phenylbutyric acid

- 2-(S)-Hydroxy-4-Phenylbutyric Acid

- 2-(S)-HYDROXY-4-PHENYL-BUTYRIC ACID

- (S)-2-hydroxy-4-phenylbutanoic acid

- (S)-2-Hydroxy-4-phenyl-buttersaeure

- (S)-2-hydroxy-4-phenyl-butyric acid

- AG-D-35769

- ANW-16824

- CTK4A9111

- d,l-2-hydroxy-4-phenylbutyric acid

- SureCN360781

- Benzenebutanoicacid, a-hydroxy-, (S)-

- (S)-a-Hydroxybenzenebutanoate

- L-4-Phenyl-a-hydroxybutyric acid

- (S)-4-Phenyl-2-hydroxybutyric acid

- Benzenebutanoic acid, a-hydroxy-, (aS)-

- (2S)-2-hydroxy-4-phenylbutanoic acid

- JNJCEALGCZSIGB-VIFPVBQESA-N

- (S)-2-Hydroxy-4-phenylbutyricAcid

- (S)-alpha-Hydroxybenzenebutyric acid

- (S)-2-hydroxy-4-phenyl butanoic acid

- (2S)-2-hydroxy-4-phenyl-butanoic

- S(+)-2-hydroxy-4-phenylButyric Acid

- (2S)-2-hyd

- Benzenebutanoic acid, alpha-hydroxy-, (alphaS)-

- AYZ4KJ5LJN

- 2-Hydroxy-4-phenylbutyric acid, (S)-

- (alphaS)-alpha-Hydroxybenzenebutanoic acid

- AKOS015855343

- (.ALPHA.S)-.ALPHA.-HYDROXYBENZENEBUTANOIC ACID

- A803285

- O10214

- L-4-PHENYL-.ALPHA.-HYDROXYBUTYRIC ACID

- DS-12137

- SCHEMBL360781

- CS-W021166

- 115016-95-0

- L-4-phenyl-alpha-hydroxybutyric acid

- MFCD06656492

- 2-Hydroxy-4-phenylbutyric acid, (+)-

- AKOS006291801

- BENZENEBUTANOIC ACID, .ALPHA.-HYDROXY-, (.ALPHA.S)-

- Q-200034

- H1339

- UNII-AYZ4KJ5LJN

- (S)-2-Hydroxy-4-phenylbutyric Acid

-

- MDL: MFCD06656492

- インチ: 1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m0/s1

- InChIKey: JNJCEALGCZSIGB-VIFPVBQESA-N

- ほほえんだ: O([H])[C@]([H])(C(=O)O[H])C([H])([H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 180.07866

- どういたいしつりょう: 180.079

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 162

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.5

- 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

- 色と性状: 白色固体

- 密度みつど: 1.219

- ゆうかいてん: 115.0 to 119.0 deg-C

- ふってん: 356.9°C at 760 mmHg

- フラッシュポイント: 183.9°C

- 屈折率: 1.564

- PSA: 57.53

- LogP: 1.06470

(S)-2-Hydroxy-4-phenylbutyric Acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302+H312+H332-H315-H319-H335

- 警告文: P261-P280-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,Room Temperature

(S)-2-Hydroxy-4-phenylbutyric Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB331786-25 g |

(S)-2-Hydroxy-4-phenylbutyric acid, 97%; . |

115016-95-0 | 97% | 25g |

€806.00 | 2023-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067662-250mg |

(S)-2-Hydroxy-4-phenylbutyric acid |

115016-95-0 | 98% | 250mg |

¥43.00 | 2024-08-09 | |

| eNovation Chemicals LLC | D519449-1g |

(S)-2-Hydroxy-4-phenylbutyric acid |

115016-95-0 | 97% | 1g |

$255 | 2024-05-24 | |

| eNovation Chemicals LLC | D951115-10g |

Benzenebutanoic acid, a-hydroxy-, (aS)- |

115016-95-0 | 97% | 10g |

$170 | 2024-07-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S23840-100g |

(S)-2-Hydroxy-4-phenylbutyric acid |

115016-95-0 | 100g |

¥14616.0 | 2021-09-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067662-100mg |

(S)-2-Hydroxy-4-phenylbutyric acid |

115016-95-0 | 98% | 100mg |

¥41 | 2023-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067662-10g |

(S)-2-Hydroxy-4-phenylbutyric acid |

115016-95-0 | 98% | 10g |

¥1115.00 | 2024-08-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S23840-25g |

(S)-2-Hydroxy-4-phenylbutyric acid |

115016-95-0 | 25g |

¥3846.0 | 2021-09-07 | ||

| Fluorochem | 093772-1g |

S)-2-Hydroxy-4-phenylbutyric acid |

115016-95-0 | 95% | 1g |

£32.00 | 2022-03-01 | |

| Chemenu | CM247876-10g |

(S)-2-Hydroxy-4-phenylbutyric acid |

115016-95-0 | 95+% | 10g |

$191 | 2022-06-14 |

(S)-2-Hydroxy-4-phenylbutyric Acid 関連文献

-

Bing Chen,Hai-Feng Yin,Zhen-Sheng Wang,Jia-Ying Liu,Jian-He Xu Chem. Commun. 2010 46 2754

115016-95-0 ((S)-2-Hydroxy-4-phenylbutyric Acid) 関連製品

- 29678-81-7((αR)-Hydroxy-benzenebutanoic Acid)

- 20312-36-1(L-(-)-3-Phenyllactic acid)

- 7326-19-4(D-\u200b(+)\u200b-\u200bPhenyllactic acid)

- 828-01-3(DL-3-Phenyllactic acid)

- 267013-77-4((R)-2-hydroxy-4-phenylbutyric acid)

- 103187-18-4(2-Hydroxy-7-phenylheptanoic acid)

- 4263-93-8(2-hydroxy-4-phenylbutanoic acid)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:115016-95-0)(S)-2-Hydroxy-4-phenylbutyric Acid

清らかである:99%

はかる:25g

価格 ($):260.0